2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid
Description
2-(Cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (C₁₀H₁₄N₂O₂S; molecular weight 226.30 g/mol; CAS 927983-10-6) is a thiazole derivative characterized by a cyclopentylamino substituent at position 2 and a methyl group at position 4 of the thiazole ring . The compound’s synthesis and commercial availability (though discontinued) have been documented by suppliers like CymitQuimica .
Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-8(9(13)14)15-10(11-6)12-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFBKDIZGGDBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution reactions, where cyclopentylamine reacts with a suitable precursor.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Potential Applications
- Antimicrobial Agent : 2-(Cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic acid has been studied for its potential as an antimicrobial agent, demonstrating effectiveness against certain bacterial strains.
- Anti-Inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications.
- Medicinal Chemistry and Organic Synthesis : Essential reactions involving this compound modify it for various applications in medicinal chemistry and organic synthesis.
- Research : It can be used in biochemical assays to study enzyme interactions or metabolic pathways.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms. Further research is needed to elucidate these interactions fully and understand their implications for therapeutic use.
Structural Similarity
Several compounds share structural similarities with this compound.
Structural Analogues of this compound
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | Contains a phenyl group instead of cyclopentyl | Exhibits different biological activity profiles |
| 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid | Lacks the cyclopentyl group | Simpler structure; used primarily in proteomics |
| 2-(Cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | Similar cycloalkyl substitution but with cyclohexyl | Potentially different pharmacokinetics |
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: BAC’s 4-chlorobenzylamino group enhances antidiabetic activity by modulating oxidative enzymes and inflammatory cytokines . Febuxostat’s 3-cyano-4-isobutoxyphenyl group is critical for xanthine oxidase inhibition, a mechanism leveraged in gout treatment .
- Steric and Solubility Effects: The cyclopentylamino group in the target compound introduces a cycloalkyl moiety, which may improve lipophilicity compared to aromatic substituents in BAC or Febuxostat. This could influence membrane permeability and metabolic stability .
Antidiabetic Activity
- Target Compound: No direct antidiabetic data are available, but the cyclopentylamino group’s steric bulk may reduce binding efficiency to diabetic targets compared to BAC’s chlorobenzyl group .
Xanthine Oxidase Inhibition
- Febuxostat: A clinically approved xanthine oxidase inhibitor (IC₅₀ = 0.6 nM) with superior efficacy to allopurinol. Its 3-cyano-4-isobutoxyphenyl group forms hydrogen bonds with the enzyme’s active site .
- Target Compound: Lacks the aromatic and cyano substituents necessary for xanthine oxidase inhibition. However, molecular docking studies of similar analogues suggest that alkylamino groups may exhibit moderate activity if optimized .
Antimicrobial and Anti-inflammatory Potential
- Other Analogues: Derivatives like 2-((3-(trifluoromethyl)phenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid () have unexplored antimicrobial profiles, but trifluoromethyl groups are known to enhance antibacterial potency in other contexts .
Biological Activity
2-(Cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a thiazole ring and a cyclopentylamino group, suggests various therapeutic applications, particularly as an antimicrobial and anti-inflammatory agent.
- Molecular Formula : C10H14N2O2S
- Molecular Weight : 226.30 g/mol
- Structural Features : The compound contains a thiazole ring with both nitrogen and sulfur atoms, contributing to its chemical reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. Preliminary studies suggest that it may be particularly effective against Gram-positive bacteria, although further research is necessary to establish a comprehensive profile of its antimicrobial spectrum.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of specific enzymes involved in inflammatory responses. This makes it a candidate for further exploration in treating conditions characterized by inflammation.
The mechanism by which this compound exerts its biological effects appears to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory responses or microbial resistance mechanisms.
- Binding Affinity : Interaction studies indicate that it could bind to active sites on target enzymes or receptors, thereby modulating their activity.
Research Findings and Case Studies
Several studies have explored the biological activity of thiazole derivatives, including this compound:
Applications in Medicinal Chemistry
The compound is being explored for various applications:
- Drug Development : Its biological activities suggest potential use in developing new antimicrobial and anti-inflammatory drugs.
- Research Tool : It can serve as a biochemical tool for studying enzyme interactions and metabolic pathways due to its structural features.
Q & A
Q. What are the established synthetic routes for 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylic acid, and what experimental conditions are critical for optimizing yield?
A common approach involves condensation reactions between substituted ethyl esters and cyclopentylamine. For example, analogous syntheses of thiazole-5-carboxylic acid derivatives use potassium carbonate in methanol/water mixtures to facilitate nucleophilic substitution at the thiazole ring . Key parameters include pH control (to prevent ester hydrolysis) and stoichiometric ratios of the amine (cyclopentylamine) to the ester precursor. Post-reaction purification via recrystallization or column chromatography is often required to isolate the product .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization of this compound?
- NMR : 1H and 13C NMR can confirm the cyclopentylamino substitution and methyl/thiazole ring positions. For example, the cyclopentyl group shows characteristic multiplet peaks in the 1.5–2.0 ppm range for protons on the cyclopentane ring .
- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is suitable for purity assessment. Mobile phases often combine acetonitrile and acidic buffers (0.1% trifluoroacetic acid) to enhance peak resolution .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+) and fragmentation patterns .
Q. What are the standard protocols for assessing the compound’s solubility and stability in biological buffers?
Solubility can be determined via shake-flask methods in PBS (pH 7.4), DMSO, or ethanol, followed by UV spectrophotometry. Stability studies involve incubating the compound at 37°C in plasma or simulated gastric fluid, with periodic sampling over 24–72 hours. Degradation products are analyzed using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclopentylamino substitution on biological activity?
- Comparative Analog Synthesis : Replace cyclopentylamine with other amines (e.g., benzyl, isopropyl) and test derivatives in target assays (e.g., enzyme inhibition).
- Molecular Docking : Use software like AutoDock to model interactions between the cyclopentyl group and active sites (e.g., xanthine oxidase or inflammatory mediators). SAR data from analogous thiazole derivatives suggest that bulky hydrophobic groups enhance target binding .
Q. What experimental models are appropriate for evaluating this compound’s antidiabetic or anti-inflammatory potential?
- In Vitro : Xanthine oxidase inhibition assays (measuring uric acid production spectrophotometrically at 290 nm) .
- In Vivo : Streptozotocin (STZ)-induced diabetic rat models to assess glucose-lowering effects. Compound 135, a structurally related thiazole derivative, reduced blood glucose by 40% in STZ rats via enhanced insulin sensitivity .
Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structural refinement?
Thiazole derivatives often form twinned crystals or low-resolution structures due to flexible substituents. SHELXD and SHELXL are robust for phase determination and refinement, even with partial data. Key steps include:
Q. How can contradictions in biological activity data be resolved when comparing in vitro and in vivo results?
Discrepancies may arise from poor bioavailability or metabolite interference. Strategies include:
- Pharmacokinetic Profiling : Measure plasma concentrations via LC-MS/MS after oral administration.
- Metabolite Identification : Incubate the compound with liver microsomes and compare metabolites to in vivo samples .
Method Development & Data Analysis
Q. What strategies improve the sensitivity of detecting this compound in complex matrices like plasma?
- Sample Preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (C18 cartridges) reduces matrix effects.
- LC-MS/MS : Use a triple quadrupole mass spectrometer in MRM mode. For example, transitions m/z 255 → 183 (quantifier) and 255 → 155 (qualifier) enhance specificity .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Tools like SwissADME calculate logP (lipophilicity), PSA (polar surface area), and bioavailability scores. For instance, a PSA >90 Ų suggests poor blood-brain barrier penetration, which aligns with thiazole carboxylic acids’ typical profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
